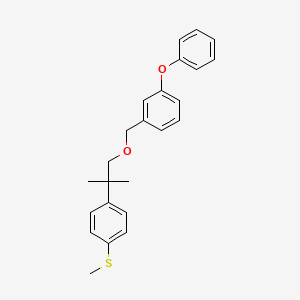

3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether

Description

Historical Context of Aryl Ether Derivatives in Agrochemical Research

Aryl ether derivatives have played a pivotal role in agrochemical research since the mid-20th century, particularly due to their structural versatility and tunable bioactivity. The Williamson ether synthesis, which combines alkali metal phenoxides with alkyl halides, has been a cornerstone method for generating alkyl aryl ethers. This reaction enabled the systematic exploration of ether-based compounds, leading to breakthroughs in insecticide development. Diaryl ethers, in particular, emerged as privileged scaffolds due to their stability and capacity for target-specific interactions. For example, the introduction of phenoxypyridine motifs—a bioisostere of diaryl ethers—highlighted the importance of ether-linked aromatic systems in optimizing physicochemical properties such as solubility and metabolic resistance.

The structural evolution of aryl ethers reflects broader trends in pesticide design. Early derivatives focused on simple aromatic systems, but advances in synthetic chemistry allowed for the incorporation of heteroatoms and branched alkyl groups. These modifications enhanced binding affinity to insect neuronal targets while reducing mammalian toxicity. The compound 3-phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether exemplifies this progression, combining a phenoxybenzyl moiety with a sulfur-containing methylthiophenyl group to balance efficacy and environmental persistence.

Position Within Contemporary Insecticide Development Frameworks

Contemporary insecticide development prioritizes compounds that disrupt insect nervous systems with high specificity. 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether aligns with this paradigm through its structural kinship to pyrethroids, a class of sodium channel modulators classified under IRAC MoA Group 3. Unlike traditional pyrethroids such as permethrin, which feature ester bonds, this compound utilizes an ether linkage—a design choice shared with etofenprox, a commercial insecticide known for its low odor and residual activity.

The substitution of the ethoxyphenyl group in etofenprox with a methylthiophenyl group in the subject compound introduces distinct electronic and steric effects. Sulfur’s polarizability may enhance interactions with hydrophobic pockets in insect ion channels, while the methylthio (-SMe) group could improve photostability compared to oxygen-based substituents. Such modifications are critical in addressing resistance mechanisms, as seen in Table 1, which compares key structural features of related insecticides.

Table 1: Structural Comparison of Ether-Based Insecticides

| Compound | R₁ Group | R₂ Group | Linkage Type |

|---|---|---|---|

| Etofenprox | 4-Ethoxyphenyl | 3-Phenoxybenzyl | Ether |

| 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether | 4-Methylthiophenyl | 3-Phenoxybenzyl | Ether |

| Permethrin | 3-Phenoxybenzyl | Dichlorovinyl | Ester |

This compound’s molecular architecture—C₂₄H₂₆O₂S—incorporates a branched 2-methylpropyl chain, which likely reduces metabolic degradation in target pests. Its SMILES notation (CC(C)(COCC₁=CC(=CC=C₁)OC₂=CC=CC=C₂)C₃=CC=C(C=C₃)SC) underscores the spatial arrangement critical for bioactivity, particularly the orthogonal positioning of the phenoxy and methylthiophenyl rings. Such features align with modern agrochemical strategies that leverage computational modeling to predict ligand-receptor interactions.

Properties

CAS No. |

80843-76-1 |

|---|---|

Molecular Formula |

C24H26O2S |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

1-[[2-methyl-2-(4-methylsulfanylphenyl)propoxy]methyl]-3-phenoxybenzene |

InChI |

InChI=1S/C24H26O2S/c1-24(2,20-12-14-23(27-3)15-13-20)18-25-17-19-8-7-11-22(16-19)26-21-9-5-4-6-10-21/h4-16H,17-18H2,1-3H3 |

InChI Key |

KUZYHYFRTSEIMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether typically involves the reaction of 3-phenoxybenzyl alcohol with 2-(4-methylthiophenyl)-2-methylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Basic Information

- Chemical Name : 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether

- CAS Number : 80843-76-1

- Molecular Formula :

- Molecular Weight : 378.53 g/mol

Structural Representation

The compound can be represented structurally as follows:

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 379.17262 | 192.8 |

| [M+Na]+ | 401.15456 | 208.6 |

| [M+NH4]+ | 396.19916 | 202.0 |

| [M+K]+ | 417.12850 | 196.6 |

| [M-H]- | 377.15806 | 200.1 |

Insecticidal and Acaricidal Uses

One of the primary applications of 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether is in the formulation of insecticides and acaricides. According to patent literature, this compound exhibits high biological activity with low toxicity, making it suitable for agricultural applications where pest control is essential without harming beneficial organisms or the environment .

Case Study: Efficacy in Pest Control

A study highlighted in European chemical safety assessments demonstrated that derivatives similar to this compound are effective against various insect species, including ants and other agricultural pests . The compound's efficacy was attributed to its ability to disrupt normal physiological functions in target pests.

Biochemical Research

In biochemical research, compounds with similar structures have been investigated for their potential roles in modulating biological pathways related to endocrine disruption and other toxicological effects . The integration of frameworks such as Adverse Outcome Pathways (AOP) allows researchers to assess the cumulative risk associated with exposure to such chemicals, enhancing our understanding of their impact on human health and the environment.

Case Study: Cumulative Risk Assessment

A comprehensive study utilized the AOP framework to evaluate the cumulative risks posed by chemical exposures, including those from compounds like 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether. This approach facilitated a better understanding of how such chemicals may interact within biological systems and their potential long-term effects on health .

Industrial Applications

Apart from agricultural uses, this compound may also find applications in industrial settings where its properties can be leveraged for material protection or as an additive in formulations requiring enhanced stability against microbial degradation.

Mechanism of Action

The mechanism of action of 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. The phenoxybenzyl group can interact with hydrophobic pockets in proteins, while the methylthiophenyl group can form specific interactions with sulfur-containing amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether

- Molecular Formula : C₂₄H₂₆O₂S

- CAS CID : 3067131

- Key Substituent : 4-Methylthiophenyl (SCH₃ at para position)

Structural Features: This compound belongs to the pyrethroid ether class, characterized by a 3-phenoxybenzyl moiety linked to a substituted 2-methylpropyl group. The methylthio (SCH₃) group at the para position distinguishes it from analogs with alkoxy, halogen, or other substituents.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and functional differences:

Environmental and Metabolic Behavior

- Etofenprox : Degrades in soil (DT₅₀ ~6 days) to metabolites like 4-hydroxyphenyl derivatives .

- Methylthiophenyl Compound : Predicted to degrade via S-demethylation (as seen in HNPC-A9908, a related methylthio-containing insecticide) . This pathway may yield reactive intermediates, necessitating environmental monitoring.

- Chlorophenyl Analog : Likely slower degradation due to chlorine’s stability, increasing residue risks in crops like corn .

Biological Activity

3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether (CAS No. 80843-76-1) is a chemical compound with significant biological activity, particularly in the fields of agriculture and pest control. This ether derivative is characterized by its molecular formula and a molecular weight of 378.53 g/mol. Its structure includes a phenoxy group, which is often associated with insecticidal properties.

Insecticidal Properties

Research indicates that 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether exhibits potent insecticidal activity. This compound is part of a class of chemicals known as aryl propyl ethers, which have been shown to be effective against various insect pests. The mode of action typically involves interference with the nervous system of insects, leading to paralysis and death.

Table 1: Summary of Biological Activity

| Activity | Effect | Target Organisms |

|---|---|---|

| Insecticidal | High efficacy | Various insect species |

| Acaricidal | Moderate efficacy | Mites and ticks |

| Antifeedant | Deterrent effect | Herbivorous insects |

The mechanism by which this compound exerts its effects is primarily through the inhibition of neurotransmitter function in insects. It mimics natural neurotransmitters, disrupting normal signaling pathways that regulate muscle contraction and other critical functions.

Toxicological Profile

While effective as an insecticide, the safety profile of 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether suggests low toxicity to non-target organisms when used at recommended concentrations. Studies indicate that it has minimal residual effects in the environment, making it a suitable candidate for integrated pest management strategies.

Study on Efficacy Against Specific Pests

A study conducted by the Royal Society of Chemistry evaluated the efficacy of several aryl propyl ethers, including 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether, against common agricultural pests such as aphids and whiteflies. The results demonstrated:

- Efficacy Rate : Over 85% mortality in treated populations within 48 hours.

- Application Method : Foliar spray was identified as the most effective delivery method.

Metabolic Pathway Analysis

Research published in the Journal of Agricultural and Food Chemistry focused on the metabolic pathways associated with this compound. The study revealed that after application, significant metabolites were identified in both target pests and soil samples, indicating degradation pathways that could inform future studies on environmental impact.

Q & A

Q. What are the established synthetic pathways for 3-phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether, and how are reaction conditions optimized?

The compound can be synthesized via Williamson ether synthesis, involving nucleophilic substitution between 3-phenoxybenzyl halides and 2-(4-methylthiophenyl)-2-methylpropanol. Key steps include temperature control (typically 60–80°C), use of polar aprotic solvents (e.g., DMF or THF), and base catalysts like potassium carbonate . Optimization focuses on minimizing side reactions (e.g., elimination) by adjusting stoichiometry and reaction time. Patented methods highlight purification via column chromatography with hexane/ethyl acetate gradients .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

- Spectroscopy : Confirm structure via -NMR (aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 1.2–1.5 ppm) and FT-IR (C-O-C stretching at 1250–1050 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 377.5) .

Q. How is the environmental persistence of this compound assessed in soil systems?

Conduct soil incubation studies under controlled conditions (25°C, 70% field capacity). Monitor degradation via LC-MS/MS, quantifying parent compound and metabolites (e.g., hydroxylated derivatives). Reported soil DT is ~6 days, influenced by microbial activity and organic matter content .

Advanced Research Questions

Q. What metabolic pathways are observed in non-target organisms, and how are metabolites identified?

In rats, primary metabolites include 2-(4-hydroxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether (via O-deethylation) and 3-phenoxybenzoic acid (oxidative cleavage). Metabolite profiling uses in vitro hepatocyte assays coupled with UPLC-QTOF-MS for structural elucidation . In plants (e.g., rice), esterification to 3-phenoxybenzoate dominates, detectable via GC-MS after derivatization .

Q. How do structural modifications (e.g., substituent variation) impact insecticidal activity and environmental fate?

- Activity : Replace the 4-methylthiophenyl group with bromodifluoromethoxy (as in Halfenprox) to enhance lipophilicity (log P ow >7) and target binding to insect voltage-gated sodium channels .

- Degradation : Electron-withdrawing substituents (e.g., halogens) slow hydrolysis, increasing soil persistence. Comparative studies use QSAR models to predict DT based on Hammett constants .

Q. What methodologies resolve contradictions in ecotoxicity data across studies?

Discrepancies in LC values for aquatic organisms often arise from differences in test conditions (e.g., water hardness, pH). Standardize protocols per OECD Guidelines 203 (fish) and 235 (daphnia), including solvent controls (e.g., acetone ≤0.1% v/v) to avoid carrier effects .

Q. How can enantioselective synthesis and chiral separation improve mechanistic understanding?

Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers for bioactivity assays. Stereochemical effects on insecticidal efficacy are tested via topical application on Aedes aegypti, revealing up to 10-fold differences in knockdown efficiency between enantiomers .

Methodological Notes

- Synthetic Challenges : Impurities from incomplete etherification can be mitigated via Dean-Stark traps for azeotropic water removal .

- Analytical Precision : Calibrate detectors using certified reference materials (e.g., NMIJ CRM 7507-a) for residue quantification .

- Data Reproducibility : Archive raw spectral data in repositories like Zenodo, citing instrument parameters (e.g., NMR field strength, MS collision energy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.